molecular formula C20H11ClO6 B2955508 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate CAS No. 869079-57-2

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate

Cat. No.: B2955508
CAS No.: 869079-57-2
M. Wt: 382.75
InChI Key: FIDIPABIRIWSNO-UHFFFAOYSA-N
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Description

6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate (CAS: 869079-42-5) is a bichromene derivative featuring a fused coumarin scaffold with a chlorine substituent at position 6 and an acetate group at position 7' (Figure 1). Its molecular formula is C₂₂H₁₅ClO₇ (MW: 426.80 g/mol), and it is structurally characterized by two chromene rings connected via a [3,4'] linkage, with ketone groups at positions 2 and 2' . The compound is synthesized via condensation reactions involving coumarin precursors and functionalized aldehydes, followed by acetylation . Its commercial availability in milligram quantities (90% purity, $574–$1,194 USD per 1–50 mg) highlights its niche research applications, particularly in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClO6/c1-10(22)25-13-3-4-14-15(9-19(23)26-18(14)8-13)16-7-11-6-12(21)2-5-17(11)27-20(16)24/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIPABIRIWSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate chromene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity, as well as optimization of reaction parameters such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the chromene structure, using reagents like halogens or nitric acid.

Scientific Research Applications

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Acetate vs. Bulkier Esters: The acetate group balances solubility and membrane permeability, whereas larger esters (e.g., 2-methylpropanoate in ) may hinder cellular uptake .

Key Observations :

  • Yield Trends : Electron-withdrawing groups (e.g., chlorine) may stabilize intermediates, improving yields compared to hydroxyl-rich derivatives (e.g., compound 3 in , % yield) .
  • Melting Points : Hydroxy-substituted bichromenes exhibit higher melting points (>270°C) due to hydrogen bonding, while acetates and esters show lower values .

Key Observations :

  • Substituent Impact: Basic groups (e.g., dimethylamino) improve hCA inhibition (IC₅₀ = 8.2 nM), while polar hydroxy groups reduce efficacy .
  • Chlorine Role : The chlorine in the target compound may mimic sulfonamide pharmacophores in hCA inhibitors, warranting further testing .

Biological Activity

6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a bichromene backbone with a chloro substituent and an acetate group. The structural formula can be represented as follows:

C15H10ClO4\text{C}_{15}\text{H}_{10}\text{ClO}_4

This structure is significant as it contributes to the compound's biological properties.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : The compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro experiments demonstrated the following:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be comparable to established chemotherapeutic agents like doxorubicin.
Cell LineIC50 (µM)Comparison Agent
MCF-75.0Doxorubicin
MDA-MB-2314.5Cisplatin

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer effects, the compound has been evaluated for its antimicrobial activity. Studies have reported:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains were assessed.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Pseudomonas aeruginosa15

These results indicate that the compound possesses moderate antimicrobial activity, warranting further investigation into its potential applications in treating infections.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results showed that:

  • Scavenging Activity : The compound exhibited a scavenging percentage of approximately 70% at a concentration of 100 µM in the DPPH assay.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives of bichromenes and their biological evaluation against cancer cell lines .
  • Another investigation highlighted the structure-activity relationship (SAR) of similar compounds, emphasizing how modifications in the structure can enhance biological efficacy .

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